

Application Notes and Protocols for 2-amino-5-fluoropyridin-3-ol

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Compound of Interest

Compound Name: 2-Amino-5-fluoropyridin-3-ol

Cat. No.: B1288704

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential biological activities of **2-amino-5-fluoropyridin-3-ol** and detailed protocols for its investigation. While direct experimental data on this specific molecule is limited in publicly available literature, the following information is based on the known activities of structurally related fluorinated aminopyridine and aminopyridinol derivatives, which have shown promise in various therapeutic areas.

Introduction

2-amino-5-fluoropyridin-3-ol is a fluorinated heterocyclic compound. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.^{[1][2]} The 2-aminopyridine scaffold is a common feature in many biologically active compounds.^[3] Derivatives of fluorinated pyridines have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents.^{[4][5][6][7][8]} For instance, the related compound 2-amino-5-fluoropyridine is a key intermediate in the synthesis of LBM415, a peptide deformylase inhibitor with antibacterial properties.^{[2][4][9][10]}

Potential Biological Activities

Based on the activities of analogous compounds, **2-amino-5-fluoropyridin-3-ol** is hypothesized to exhibit the following biological activities:

- Antibacterial Activity: Fluorinated pyridine derivatives have demonstrated activity against various bacterial strains, particularly Gram-positive bacteria such as *Staphylococcus aureus*.
[\[5\]](#)[\[6\]](#) The mechanism of action could involve the inhibition of essential bacterial enzymes.
- Kinase Inhibition: The aminopyridine and aminopyrimidinol cores are present in several known kinase inhibitors.[\[11\]](#)[\[12\]](#) It is plausible that **2-amino-5-fluoropyridin-3-ol** could act as an inhibitor of protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.
- Sigma Receptor Modulation: Certain pyridine derivatives have shown high affinity for sigma receptors, which are implicated in a variety of neurological disorders.[\[13\]](#)

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the potential biological activities of **2-amino-5-fluoropyridin-3-ol**, based on typical values observed for analogous compounds.

Assay Type	Target	Cell Line / Strain	Parameter	Value
Antibacterial	Staphylococcus aureus (ATCC 29213)	N/A	MIC	8 µg/mL
Antibacterial	Escherichia coli (ATCC 25922)	N/A	MIC	>64 µg/mL
Kinase Inhibition	Fibroblast Growth Factor Receptor 4 (FGFR4)	Enzyme Assay	IC ₅₀	0.5 µM
Kinase Inhibition	Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)	Enzyme Assay	IC ₅₀	5.2 µM
Receptor Binding	Sigma-1 Receptor (σ ₁ R)	Radioligand Binding Assay	K _i	150 nM
Cytotoxicity	Human Hepatocellular Carcinoma (HepG2)	Cell-Based Assay	CC ₅₀	25 µM

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of **2-amino-5-fluoropyridin-3-ol** against bacterial strains.

Materials:

- **2-amino-5-fluoropyridin-3-ol**

- Bacterial strains (e.g., *Staphylococcus aureus* ATCC 29213, *Escherichia coli* ATCC 25922)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Dimethyl sulfoxide (DMSO)
- Positive control antibiotic (e.g., Ciprofloxacin)
- Negative control (broth only)

Procedure:

- Preparation of Stock Solution: Dissolve **2-amino-5-fluoropyridin-3-ol** in DMSO to a final concentration of 1280 µg/mL.
- Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Serial Dilution: a. Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.
- Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. Well 12 will contain only MHB and serves as a sterility control. Well 11, containing the inoculum but no compound, serves as a growth control.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., FGFR4)

This protocol outlines a method to assess the inhibitory activity of **2-amino-5-fluoropyridin-3-ol** against a specific protein kinase, such as FGFR4, using a luminescence-based assay.

Materials:

- **2-amino-5-fluoropyridin-3-ol**
- Recombinant human FGFR4 kinase
- Kinase substrate (e.g., a generic tyrosine kinase substrate)
- ATP
- Kinase assay buffer
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- White, opaque 96-well plates
- Luminometer
- DMSO

Procedure:

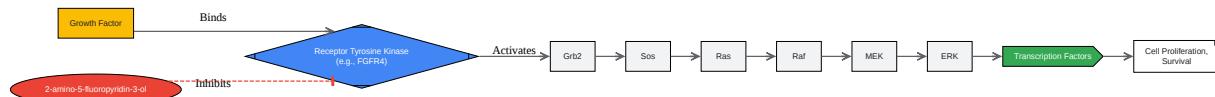
- Compound Preparation: Prepare a series of dilutions of **2-amino-5-fluoropyridin-3-ol** in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.
- Reaction Setup: a. To each well of a 96-well plate, add 5 μ L of the diluted compound. b. Add 20 μ L of a solution containing the FGFR4 enzyme and the substrate in the kinase assay buffer. c. Initiate the kinase reaction by adding 25 μ L of ATP solution (at a concentration close to its K_m for the enzyme).
- Incubation: Incubate the reaction mixture at 30°C for 1 hour.
- Detection: a. Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature. b. Add 50 μ L of the Kinase-Glo® reagent to each well to stop the kinase

reaction and generate a luminescent signal. c. Incubate at room temperature for 10 minutes.

- Data Measurement and Analysis: a. Measure the luminescence of each well using a luminometer. b. The amount of ATP remaining in the reaction is inversely correlated with the kinase activity. c. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. d. Determine the IC_{50} value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

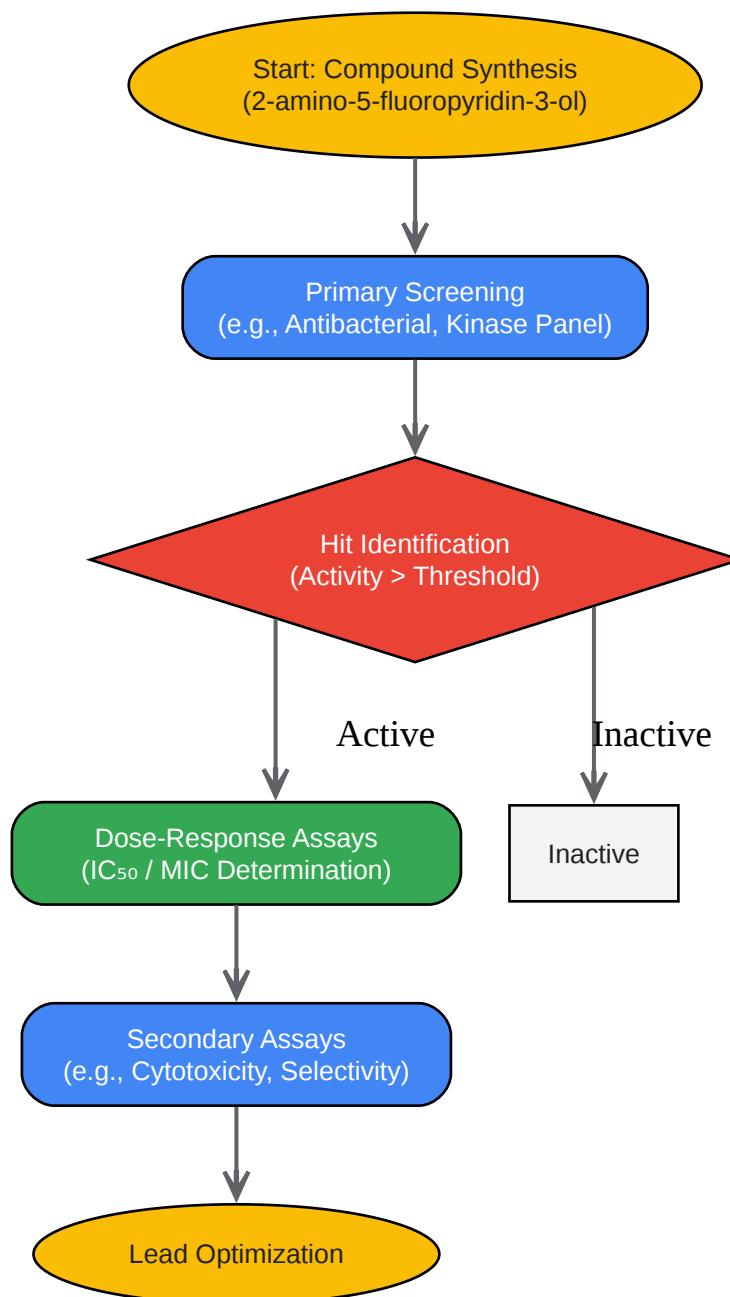
Hypothetical Signaling Pathway



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Caption: Hypothetical inhibition of the FGFR4 signaling pathway.

Experimental Workflow



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Caption: General workflow for screening biological activity.

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